(8R,10R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (8R,10R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a fused ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and methyl groups. The synthetic route may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Introduction: Introduction of hydroxy and methyl groups using reagents such as Grignard reagents or organolithium compounds.
Chiral Resolution: Separation of enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the methyl or hydroxy positions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides or electrophiles like alkyl halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(8R,10R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: is similar to other compounds with a cyclopenta[a]phenanthrene core, such as certain steroids and terpenoids.
Uniqueness
- The unique combination of chiral centers and functional groups in this compound distinguishes it from other similar molecules. Its specific stereochemistry and functionalization confer distinct chemical and biological properties.
Conclusion
The compound This compound is a fascinating molecule with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and unique properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(8R,10R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21?,22-,23?,24?,27-,28+,29+,30-/m0/s1 |
InChI Key |
NJICGAVMYWKCMW-IVNRWJFWSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2(C1CCC3[C@]2(CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
Origin of Product |
United States |
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